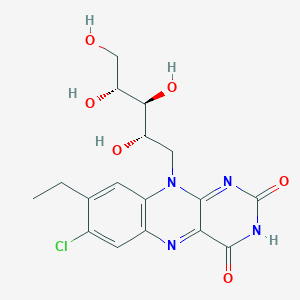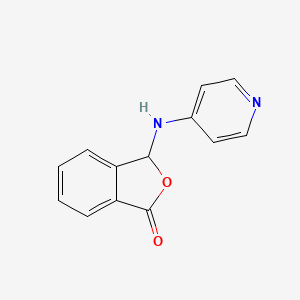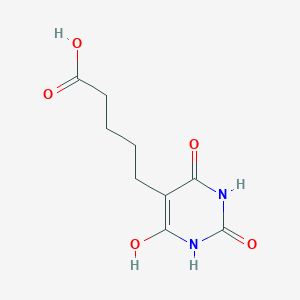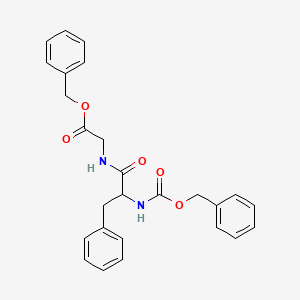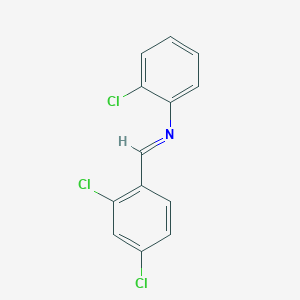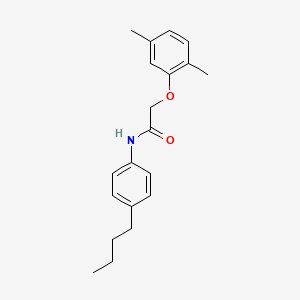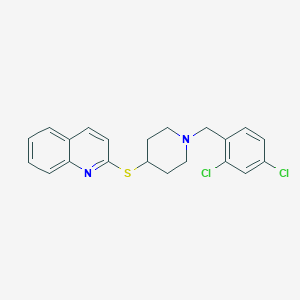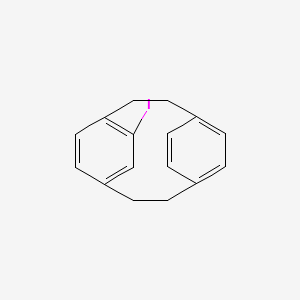
13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene: is a complex organic compound with the molecular formula C16H15I and a molecular weight of 334.19 g/mol . . It features a unique tricyclic structure with an iodine atom attached, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene typically involves the iodination of [2.2]paracyclophane. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves the use of high-purity reagents and solvents to achieve the desired product with high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The iodine atom in 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
Chemistry: 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene is used as a building block in organic synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities. Researchers investigate their interactions with biological targets to develop new therapeutic agents .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance .
Mecanismo De Acción
The mechanism of action of 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene involves its interaction with specific molecular targets. The iodine atom plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity . The pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
- 4-iodo [2.2]paracyclophane
- Tricyclo [8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene
- Di-p-xylylene
- Di-1,4-xylylene
Uniqueness: What sets 13-Iodo-tricyclo(8.2.2.2(4,7))hexadeca-1(13),4(16),5,7(15),10(14),11-hexaene apart from similar compounds is the presence of the iodine atom, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Número CAS |
24261-99-2 |
|---|---|
Fórmula molecular |
C16H15I |
Peso molecular |
334.19 g/mol |
Nombre IUPAC |
5-iodotricyclo[8.2.2.24,7]hexadeca-1(13),4,6,10(14),11,15-hexaene |
InChI |
InChI=1S/C16H15I/c17-16-11-14-6-5-12-1-3-13(4-2-12)7-9-15(16)10-8-14/h1-4,8,10-11H,5-7,9H2 |
Clave InChI |
NOVGGOBCDUEVSG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC(=C(CCC3=CC=C1C=C3)C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



